(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHPOAUYUKVTI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, backed by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 219.3 g/mol. The compound features a butyramide backbone, which is modified with a dimethyl group and a 2-methyl-benzyl substituent, contributing to its unique properties.
Pharmacological Effects
Research indicates that compounds similar to this compound have significant interactions with neurotransmitter systems. These interactions are crucial for developing treatments for various neurological disorders. Specific studies have highlighted its potential as an inhibitor of fatty acid-binding proteins (FABPs), which play a key role in lipid metabolism and cellular signaling.
Table 1: Summary of Biological Activities
Case Studies
- FABP4 Inhibition : A study conducted on derivatives of this compound demonstrated potent inhibitory activity against FABP4, with an IC50 value of 2.97 µM, significantly lower than the reference compound arachidonic acid (IC50 = 3.42 µM) .
- Antiproliferative Activity : Another investigation into the compound's anticancer properties indicated moderate antiproliferative effects against various cancer cell lines, including A549 cells, where an IC50 value of 26.7 µM was recorded . This suggests potential applications in cancer therapeutics.
The precise mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within the cell. The presence of the dimethyl and benzyl groups may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Synthesis Routes
Several synthetic pathways have been explored for producing this compound:
- Direct Amination : Utilizing amine coupling reactions to attach the benzyl group to the butyramide backbone.
- Dimethylation : Employing methylating agents to introduce the dimethyl groups at the nitrogen atom.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in substituent positions, aromatic ring modifications, and amino group substitutions. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Inferred formula based on structural similarity.
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The 4-methylsulfanyl-benzyl group in analogs introduces a sulfur atom, increasing lipophilicity (logP) compared to the target compound’s 2-methyl-benzyl group. This may enhance membrane permeability but reduce aqueous solubility.
- The absence of sulfur in the target compound likely results in lower molecular weight and distinct electronic interactions.
The unsaturated butenoyl group in adds rigidity, which may restrict rotational freedom and stabilize specific bioactive conformations.
Synthetic Accessibility: The target compound and its analogs are typically synthesized via nucleophilic acyl substitution or amidation. For example, (S)-N-(1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (a related compound) was synthesized using butyric anhydride and purified via silica column chromatography . Substituents like methylsulfanyl or cyclopropyl require specialized reagents (e.g., 4-methylsulfanyl-benzyl chloride) or protective group strategies, complicating synthesis compared to simpler alkyl/aryl analogs.
Q & A
Q. What synthetic strategies ensure stereochemical integrity in the preparation of (S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide?
- Methodological Answer : The synthesis of enantiomerically pure compounds requires chiral resolution or asymmetric synthesis. For example, Boc-protected intermediates (e.g., (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide) can be synthesized via chiral auxiliary-assisted alkylation or enzymatic resolution . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended to confirm enantiomeric purity (>99% ee) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- FT-IR and NMR : Confirm functional groups (amide C=O stretch ~1650–1680 cm⁻¹) and stereochemistry via - and -NMR coupling patterns .
- X-ray crystallography : Resolve absolute configuration using CCDC-deposited data (e.g., CCDC-2145614 for analogous amides) .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., H-bonding, π-π stacking) in crystal packing .
Q. How should stability and storage conditions be optimized for long-term use?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in tightly sealed, light-resistant containers. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when protected from moisture .
Q. What analytical methods validate purity and detect impurities?
- Methodological Answer :
- HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX Eclipse) with UV detection (λ = 254 nm) and ESI-MS for impurity profiling (e.g., detection limits: 0.1% w/w) .
- TLC : Silica gel GF254 plates with ethyl acetate/hexane (3:7) for rapid purity assessment .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict biological activity and reactivity?
- Methodological Answer :
- DFT (B3LYP/6-311G++(d,p)) : Calculate HOMO-LUMO gaps (e.g., 4.2–5.1 eV for analogous amides) to predict charge transfer and chemical hardness .
- Molecular docking (AutoDock Vina) : Simulate binding to targets like Tankyrase-1 (docking score: −9.2 kcal/mol) to prioritize in vitro testing .
Q. What experimental approaches resolve contradictions between computational predictions and empirical data?
- Methodological Answer :
- Energy decomposition analysis (EDA) : Identify discrepancies in non-covalent interactions (e.g., overestimated π-π stacking in DFT vs. crystallography) .
- Kinetic studies : Compare computed activation barriers (ΔG‡) with experimental Arrhenius parameters (e.g., hydrolysis rates) .
Q. How does stereochemistry influence biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Enantioselective assays : Compare (S)- and (R)-isomers in kinase inhibition assays (IC₅₀ values differ by 10–100× for chiral PROTAC ligands) .
- Circular dichroism (CD) : Correlate secondary structure binding (e.g., α-helix stabilization) with stereospecific activity .
Q. What strategies optimize supramolecular interactions for co-crystallization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
